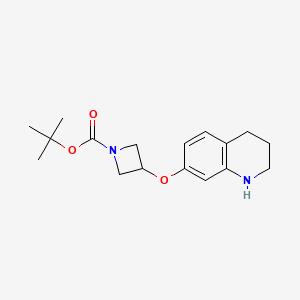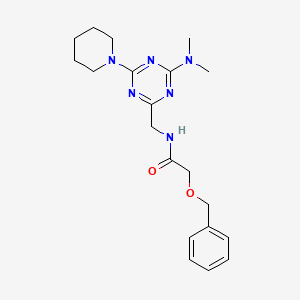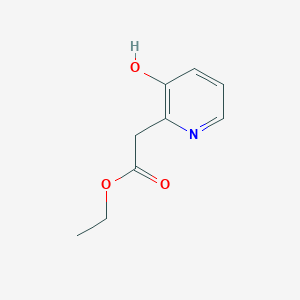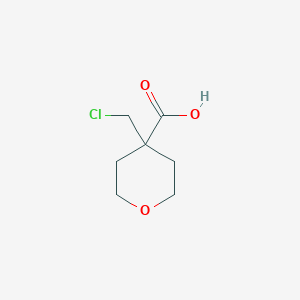![molecular formula C16H17ClN2O4S2 B2658323 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 922097-06-1](/img/structure/B2658323.png)
5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom. It also has a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . The compound also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and tetrahydrobenzo[b][1,4]oxazepin rings would add significant rigidity to the molecule . The sulfonamide group could form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the functional groups present, and the overall charge distribution would all play a role .科学的研究の応用
Ocular Hypotensive Activity
Compounds derived from benzo[b]thiophene-2-sulfonamide, similar in structure to the chemical , have been explored for their potential utility as inhibitors of ocular carbonic anhydrase. This enzyme inhibition is significant in the treatment of glaucoma, a condition characterized by increased intraocular pressure. Research conducted in the late 20th century identified derivatives such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester as potent ocular hypotensive agents, highlighting their potential for clinical evaluation in glaucoma treatment (Graham et al., 1989).
Antimicrobial Activities
A series of biologically active derivatives, incorporating structures related to the compound of interest, have demonstrated significant antimicrobial activities against a variety of bacterial and fungal strains. These findings underscore the potential of such compounds in addressing microbial resistance and infections. The structure–activity relationships explored in these studies provide insights into the development of novel antimicrobial agents (Babu et al., 2013).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Research into the inhibition of carbonic anhydrases, particularly those associated with therapeutic targets, has identified compounds featuring a primary sulfonamide group as potent inhibitors. These inhibitors, including those with [1,4]oxazepine-based structures, have shown strong activity against human carbonic anhydrases relevant to various diseases. This inhibition is crucial for exploring treatments for conditions such as glaucoma, edema, and certain neurological disorders (Sapegin et al., 2018).
Synthesis of Novel Cyclic Sulfonamides
The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored, leading to the development of new compounds with potential pharmacological applications. These synthesized compounds, including histamine H3 receptor antagonists, illustrate the chemical versatility and potential therapeutic utility of sulfonamide derivatives (Greig et al., 2001).
将来の方向性
特性
IUPAC Name |
5-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-16(2)9-23-12-8-10(4-5-11(12)19(3)15(16)20)18-25(21,22)14-7-6-13(17)24-14/h4-8,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHJODUJPHCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2658253.png)




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2658262.png)
